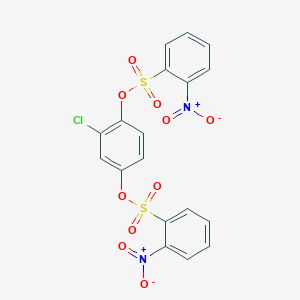
2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate) is a complex organic compound that features a phenylene ring substituted with a chlorine atom and two nitrobenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate) typically involves the nucleophilic aromatic substitution of 2-chloro-1,4-phenylenediamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.
Reduction: Reduction of nitro groups yields the corresponding amines.
Scientific Research Applications
2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-phenylene bis(2-nitrobenzenesulfonate) involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack . The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-chloro-2-propyl)benzene: Similar in structure but lacks the nitrobenzenesulfonate groups.
N,N’-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide): Similar in structure but contains amide groups instead of sulfonate groups.
Properties
Molecular Formula |
C18H11ClN2O10S2 |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
[3-chloro-4-(2-nitrophenyl)sulfonyloxyphenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11ClN2O10S2/c19-13-11-12(30-32(26,27)17-7-3-1-5-14(17)20(22)23)9-10-16(13)31-33(28,29)18-8-4-2-6-15(18)21(24)25/h1-11H |
InChI Key |
VPZNJQCRJKUZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



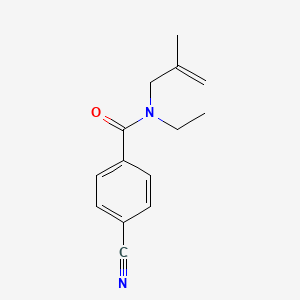
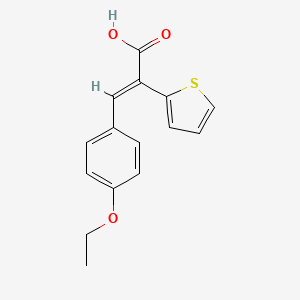
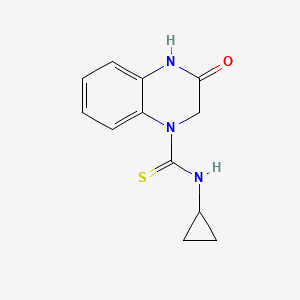
![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
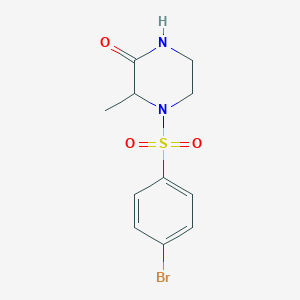
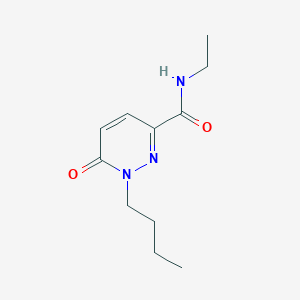
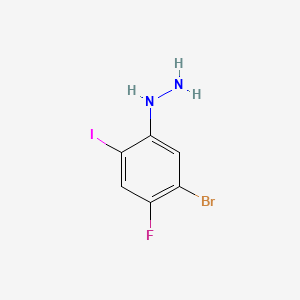

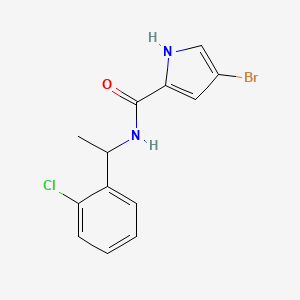
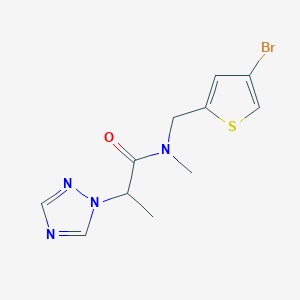
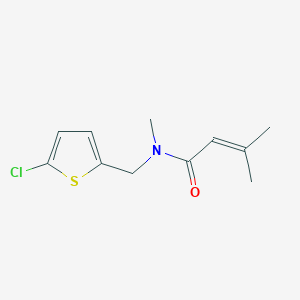
![(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
